molecular formula C10H15NS B097319 2-tert-butylsulfanyl-5-methylpyridine CAS No. 18794-46-2

2-tert-butylsulfanyl-5-methylpyridine

Cat. No.: B097319
CAS No.: 18794-46-2
M. Wt: 181.3 g/mol
InChI Key: OUDGLQWZPAJMRA-UHFFFAOYSA-N
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Description

2-tert-butylsulfanyl-5-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 3-picoline, where a tert-butylthio group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-picoline, 6-(tert-butylthio)- can be achieved through several methods. One common approach involves the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-picoline, 6-(tert-butylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylsulfanyl-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-butylsulfanyl-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-picoline, 6-(tert-butylthio)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine (3-Picoline): A precursor to 3-picoline, 6-(tert-butylthio)-, used in the synthesis of various pyridine derivatives.

    2-Methylpyridine (2-Picoline): Another positional isomer of methylpyridine, with different chemical properties and applications.

    4-Methylpyridine (4-Picoline): Similar to 3-picoline but with the methyl group at the fourth position, used in the production of pharmaceuticals and agrochemicals.

Uniqueness

2-tert-butylsulfanyl-5-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable in specific applications where such properties are desired .

Properties

CAS No.

18794-46-2

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-5-6-9(11-7-8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

OUDGLQWZPAJMRA-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)SC(C)(C)C

Canonical SMILES

CC1=CN=C(C=C1)SC(C)(C)C

Origin of Product

United States

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